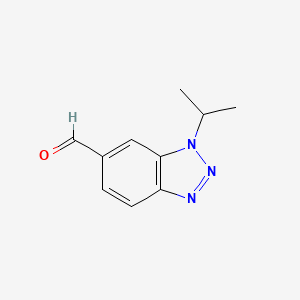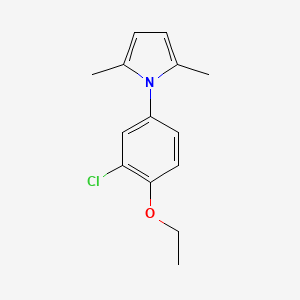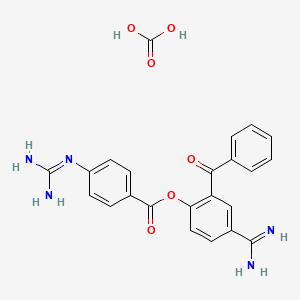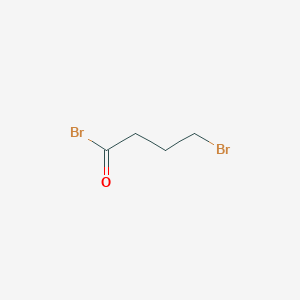
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE is a heterocyclic compound with a benzotriazole core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The benzotriazole ring system is a versatile scaffold in organic synthesis, making it an important compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE typically involves the reaction of benzotriazole derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of 3-isopropylbenzotriazole as a starting material, which is then subjected to formylation reactions to introduce the aldehyde group at the 5-position of the benzotriazole ring. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent or other formylation reagents under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzotriazole derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE involves its interaction with specific molecular targets and pathways The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group.
Benzimidazole derivatives: Compounds with similar ring structures and chemical properties.
Pyrazole derivatives: Heterocyclic compounds with similar reactivity and applications.
Uniqueness
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
467235-07-0 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-propan-2-ylbenzotriazole-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-7(2)13-10-4-3-8(6-14)5-9(10)11-12-13/h3-7H,1-2H3 |
Clé InChI |
DFEWCUGAJHKOAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=C(C=C2)C=O)N=N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)

